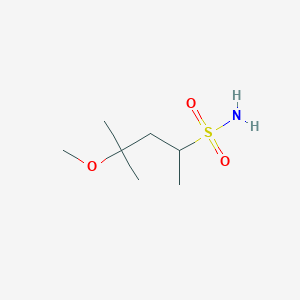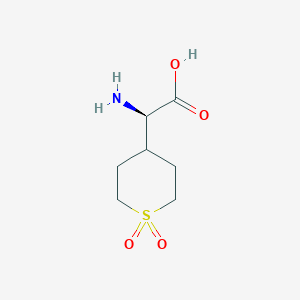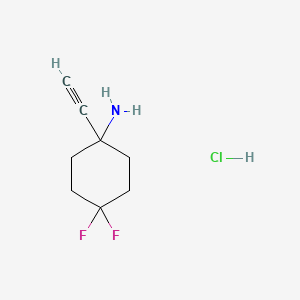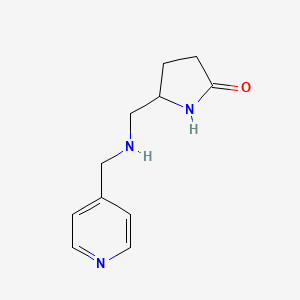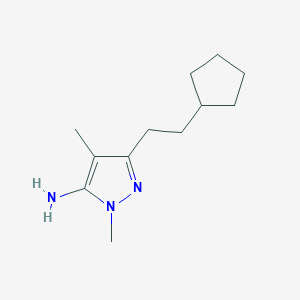
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a furan ring substituted with three methyl groups and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid hydrazide with a nitrile oxide, which is generated in situ from a chlorooxime precursor. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxadiazole and furan derivatives.
Aplicaciones Científicas De Investigación
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. The furan ring’s electron-rich nature can also play a role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,4-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of three methyl groups on the furan ring, which can influence its chemical reactivity and physical properties. This substitution pattern can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H10N2O4 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-4-5(2)15-6(3)7(4)9-11-8(10(13)14)12-16-9/h1-3H3,(H,13,14) |
Clave InChI |
STBFMTMRHOSNDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1C2=NC(=NO2)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)
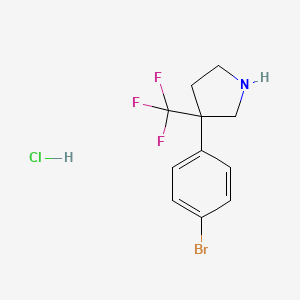

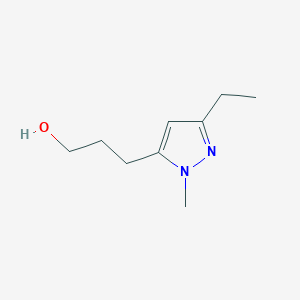
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
